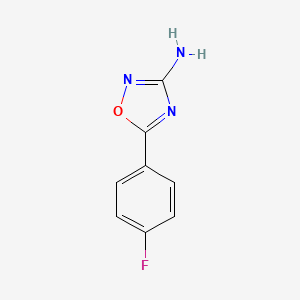

5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-3-1-5(2-4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZODJGOHUNENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine and Its Analogues

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Core

A retrosynthetic analysis of the 3-amino-5-aryl-1,2,4-oxadiazole structure reveals several primary disconnection pathways for constructing the heterocyclic core. The two most prominent strategies are the amidoxime-based approach and the nitrile oxide cycloaddition.

[4+1] Disconnection: This approach involves disconnecting the ring between the oxygen atom (O1) and the C5 carbon. This leads back to an N-acylamidoxime intermediate, which is formed from an amidoxime (B1450833) and a carboxylic acid derivative. For the target molecule, this translates to retrosynthetic precursors of hydroxyguanidine (or a protected derivative) and 4-fluorobenzoic acid. This is a widely used and versatile method. chim.it

[3+2] Disconnection: An alternative disconnection across the O1-C5 and N2-C3 bonds points to a 1,3-dipolar cycloaddition pathway. chim.it The precursors for this strategy would be a nitrile oxide and a nitrile. To synthesize 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine, this route would require the cycloaddition of 4-fluorobenzonitrile (B33359) oxide with cyanamide (B42294).

A third, more recent strategy involves the oxidative cyclization of an N-acylguanidine precursor, which already contains the full atomic skeleton of the final product. nih.gov This pathway relies on the formation of the N-O bond in the final step to close the ring.

Classical Cyclization Approaches to 1,2,4-Oxadiazoles

The classical syntheses of 1,2,4-oxadiazoles have been well-established for over a century and remain fundamental in heterocyclic chemistry.

Amidoxime-Based Cyclization Reactions

The most common and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride. chim.itresearchgate.net The reaction proceeds through a two-step sequence: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydrative cyclization, often promoted by heat or a base, to yield the 1,2,4-oxadiazole ring. chim.it

To produce the target compound, this compound, this method would typically involve the reaction of 4-fluorobenzamidoxime (B1310816) with a cyanamide derivative or the reaction of hydroxyguanidine with 4-fluorobenzoic acid or its acyl chloride. The latter approach directly installs the 3-amino group. rsc.orgrsc.org Various coupling agents and conditions have been developed to facilitate this transformation, enhancing yields and simplifying procedures.

Table 1: Selected Reagents for Amidoxime-Based Cyclization

| Activating/Coupling Reagent | Conditions | Notes |

| Dicyclohexylcarbodiimide (DCC) | Room temperature or heating | Standard peptide coupling reagent. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | Room temperature, various solvents | Water-soluble carbodiimide, simplifies workup. chim.it |

| Carbonyldiimidazole (CDI) | NaOH/DMSO medium | Efficient for one-pot syntheses from amidoximes and carboxylic acids. chim.itnih.gov |

| Vilsmeier Reagent | Triethylamine, CH₂Cl₂, Room Temperature | Activates carboxylic acids for O-acylation and facilitates cyclocondensation. nih.govnih.gov |

| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Toluene, Reflux | Used for acylation followed by cyclization. chemicalbook.com |

Nitrile Oxide Cycloaddition Strategies

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is a fundamental [3+2] reaction for constructing the 1,2,4-oxadiazole ring. chim.it Nitrile oxides are typically generated in situ from the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. organic-chemistry.org

For the synthesis of the this compound isomer, this strategy would involve the reaction of in situ generated 4-fluorobenzonitrile oxide with cyanamide or a protected derivative. researchgate.net While highly effective for many substitution patterns, the use of the highly reactive and potentially unstable cyanamide as a dipolarophile can present challenges. Recent studies have explored the in situ trapping of cyanamide anions with nitrile oxides, allowing the formation of the desired reactive species in a single pot. researchgate.net This method offers a direct route to the 3-amino-1,2,4-oxadiazole core. Water-assisted conditions for nitrile oxide generation have also been developed as a greener alternative to traditional organic solvents. nih.gov

Novel Synthetic Routes to the Amine Moiety and the Chemical Compound

Recent advancements have focused on developing more efficient, milder, and regioselective methods for the synthesis of 3-amino-1,2,4-oxadiazoles.

Amination of Oxadiazole Precursors

While direct amination of a pre-formed 1,2,4-oxadiazole ring at the C3 position is less common, related transformations provide pathways to the desired amine moiety. One approach involves the synthesis of a 3-halo-1,2,4-oxadiazole followed by nucleophilic aromatic substitution with an amine source. Another strategy involves the chemical transformation of other functional groups at the C3 position into an amino group.

More innovative methods include:

Oxidative Cyclization of N-Acylguanidines: A mild and efficient protocol utilizes (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant to promote the intramolecular cyclization of N-acylguanidines. nih.govrsc.org This reaction forms the critical N-O bond to construct the 1,2,4-oxadiazole ring, directly yielding the 3-amino-5-aryl derivative. rsc.orgresearchgate.net This method is valued for its operational simplicity and high tolerance for various functional groups. rsc.org

Ring-Degenerate Rearrangements: A generalized synthesis has been developed starting from 3-amino-5-methyl-1,2,4-oxadiazole. researchgate.net Acylation of the amino group, followed by a thermally-induced rearrangement and subsequent hydrolysis, allows for the exchange of the C5 substituent, providing access to a wide range of 3-amino-5-aryl- and 5-alkyl-1,2,4-oxadiazoles. researchgate.net

One-Pot Synthetic Protocols for Oxadiazoles (B1248032)

To streamline the synthesis and improve efficiency, numerous one-pot protocols have been developed. These methods circumvent the need to isolate intermediates, such as the amidoxime or the O-acylamidoxime, thereby saving time and resources.

Key one-pot strategies include:

Base-Mediated Synthesis from Nitriles and Aldehydes: A simple method involves the reaction of nitriles, hydroxylamine (B1172632) hydrochloride, and aldehydes in the presence of a base. rsc.org In this process, the amidoxime is formed in situ, which then reacts with an aldehyde to form a dihydro-1,2,4-oxadiazole intermediate. A second molecule of the aldehyde then acts as an oxidant to afford the final aromatic 1,2,4-oxadiazole. rsc.org

Superbase-Medium Synthesis: The use of a superbase medium, such as NaOH in DMSO, enables the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid, leading to 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields under solvent-free conditions. organic-chemistry.org

Table 2: Comparison of Selected One-Pot Synthetic Protocols

| Method | Starting Materials | Key Reagents/Conditions | Advantages |

| Aldehyde-Mediated rsc.org | Nitrile, Aldehyde, Hydroxylamine | Base (e.g., K₂CO₃) | No external oxidant needed; simple procedure. |

| Superbase nih.gov | Amidoxime, Carboxylic Acid Ester | NaOH/DMSO | Room temperature conditions; simple purification. |

| Vilsmeier Reagent nih.govnih.gov | Amidoxime, Carboxylic Acid | Vilsmeier Reagent, Et₃N | Good to excellent yields; readily available materials. |

| Microwave-Assisted organic-chemistry.org | Nitrile, Hydroxylamine, Meldrum's Acid | Microwave irradiation, solvent-free | Rapid reaction times; high yields. |

Catalytic and Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of 1,2,4-oxadiazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste prevention. researchgate.netnih.gov Catalytic methods are central to achieving these goals, offering alternatives to stoichiometric reagents that are often associated with harsh reaction conditions and significant waste generation. mdpi.comsemanticscholar.org

A primary green strategy involves the use of efficient catalysts that can be easily recovered and reused. For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, heterogeneous catalysts have shown considerable promise. nih.gov For instance, graphene oxide (GO) has been employed as an inexpensive, metal-free, and environmentally benign carbocatalyst. nih.gov GO functions as a dual-role catalyst, acting as both a solid acid and an oxidizing agent, facilitating the cyclization reactions under milder conditions and allowing for easy recovery. nih.gov Other solid-supported catalysts, such as alumina-supported ammonium (B1175870) fluoride (B91410) (NH₄F/Al₂O₃), have been utilized for the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. researchgate.netnih.gov

The application of microwave irradiation is a cornerstone of green synthetic protocols for oxadiazoles. nih.gov This non-conventional energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles by minimizing the formation of byproducts. nih.gov Microwave-assisted synthesis has been successfully applied to the heterocyclization of amidoximes with various reagents like carboxylic acids and their derivatives. nih.gov One-pot reactions under microwave irradiation and solvent-free conditions represent a particularly efficient and atom-economical approach for generating 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org

Another key principle of green chemistry is the use of safer or alternative reaction media. While many traditional syntheses of oxadiazoles employ volatile organic compounds (VOCs), newer methods explore solvent-free conditions or the use of greener solvents like ethanol. mdpi.com For example, the synthesis of 5-amino-1,2,4-thiadiazoles, a related heterocyclic system, has been achieved using hydrogen peroxide as a catalyst in ethanol, which is a renewable and less toxic solvent. mdpi.com Such principles are directly translatable to oxadiazole synthesis.

The choice of coupling reagents and catalysts in the cyclization step also has significant green implications. The use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in conjunction with microwave heating provides an expeditious route to 1,2,4-oxadiazoles with high purity. nih.gov Furthermore, metal-free catalysis, such as using molecular iodine or hypervalent iodine compounds, avoids the environmental and economic issues associated with residual heavy metals. mdpi.com

Below is a table summarizing various catalytic and green chemistry approaches for the synthesis of 1,2,4-oxadiazole analogues.

| Method/Catalyst | Green Chemistry Principle(s) | Advantages |

| Graphene Oxide (GO) | Metal-free catalysis, Heterogeneous catalyst | Environmentally benign, reusable, dual catalytic activity (acid and oxidant). nih.gov |

| Microwave Irradiation | Energy efficiency, Reduced reaction time | Rapid synthesis (minutes vs. hours), often higher yields, fewer byproducts. nih.gov |

| Solvent-Free Conditions | Waste prevention | Eliminates solvent use, simplifies workup, reduces environmental impact. researchgate.netorganic-chemistry.org |

| PTSA-ZnCl₂ | Mild catalysis | Efficient and mild conditions for reacting amidoximes and nitriles. organic-chemistry.org |

| Photoredox Catalysis | Use of renewable energy | Enables novel reaction pathways, such as cycloaddition under visible light. researchgate.net |

Scalability Considerations for Synthetic Procedures

Translating a synthetic route for a compound like this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges that must be addressed to ensure the process is safe, efficient, cost-effective, and environmentally sustainable.

The choice of reagents and catalysts is also critical for scalability. Methods that rely on expensive, toxic, or difficult-to-handle reagents are less suitable for large-scale production. For example, while some laboratory syntheses may use strong bases or pyrophoric materials, safer alternatives are preferred for industrial applications. Similarly, the use of heterogeneous catalysts, such as the previously mentioned graphene oxide or other solid-supported reagents, is highly advantageous for scalability. nih.gov These catalysts can be easily separated from the reaction mixture by filtration, which simplifies the purification process and allows for the catalyst to be recycled, thereby reducing both cost and waste. Homogeneous catalysts, in contrast, can be difficult to remove, potentially leading to product contamination and requiring complex purification steps like chromatography, which is often impractical on a large scale.

Solvent selection and management are also key factors. The large volumes of solvents used in industrial synthesis necessitate a focus on minimizing their use (e.g., through solvent-free reactions) or selecting environmentally benign options. mdpi.com Post-reaction, the ability to efficiently recover and recycle solvents is crucial for economic viability and reducing the environmental footprint of the process.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine Derivatives

Exploration of Substituent Effects on the Phenyl Ring

The 4-fluorophenyl group at the 5-position of the oxadiazole ring is a critical component for the biological activity of this class of compounds. Modifications to this moiety have been extensively studied to understand the electronic and steric requirements for optimal interaction with biological targets.

The electronic nature of the substituent on the phenyl ring significantly influences the compound's activity. The fluorine atom in the parent compound is a weakly deactivating group due to its inductive electron-withdrawing effect. minia.edu.eglibretexts.org Research has shown that the presence of electron-withdrawing groups (EWGs) at the para-position of the aromatic ring is often crucial for high biological activity. nih.gov

Studies on various 5-aryl-1,2,4-oxadiazole derivatives have demonstrated that introducing EWGs, such as nitro (NO₂) or trifluoromethyl (CF₃), can lead to an increase in antitumor activity. nih.govnih.gov For instance, in one study, a nitro group at the meta position was found to be more favorable for activity than a para substitution. nih.gov Conversely, the introduction of electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃) can lead to a decrease in potency in certain contexts. nih.gov These electronic effects can alter the electron density of the entire molecule, affecting its ability to participate in key interactions like hydrogen bonding or π-π stacking with a biological target.

The steric properties of the substituents also play a role. While detailed SAR studies on the specific 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine are not broadly published, general principles suggest that bulky substituents could hinder the optimal binding of the molecule to its target protein through steric clashes. The choice of substituent is therefore a balance between desired electronic properties and acceptable steric bulk.

Table 1: Effect of Electronic Substituents on Phenyl Ring Activity Note: This table is a representative example based on general findings for 5-aryl-1,2,4-oxadiazole derivatives, as specific data for the parent amine compound is limited.

| Substituent at para-position | Electronic Effect | General Impact on Activity |

|---|---|---|

| -F | Electron-Withdrawing (Inductive) | Baseline Activity |

| -NO₂ | Strongly Electron-Withdrawing | Often Increases Potency |

| -CF₃ | Strongly Electron-Withdrawing | Often Increases Potency |

| -OCH₃ | Electron-Donating (Resonance) | Often Decreases Potency |

Halogens are frequently used in medicinal chemistry due to their unique electronic and steric properties. While the parent compound contains fluorine, other halogens such as chlorine (Cl), bromine (Br), and iodine (I) have been explored as substitutes. Halogens are deactivating groups that direct electrophilic substitution to the ortho and para positions. libretexts.org

In SAR studies of related heterocyclic compounds, switching from fluorine to other halogens has produced varied results. For example, in a series of N-[4-(substituted-phenyl)-1,2,5-oxadiazol-3-yl] benzamides, the 4-fluorophenyl derivative was used as a starting point for further modifications. mdpi.com Generally, increasing the size of the halogen (F < Cl < Br < I) increases lipophilicity, which can affect cell permeability and metabolic stability. However, the larger size may also introduce negative steric interactions within a binding pocket. In many cases, chloro and bromo-substituted analogs retain or sometimes slightly improve activity compared to the fluoro-analog, but this is highly dependent on the specific biological target.

Table 2: Comparison of Halogen Substituents at the Phenyl para-position

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling) | Lipophilicity (π value) | Potential SAR Impact |

|---|---|---|---|---|

| -F | 1.47 | 3.98 | +0.14 | Favorable size, can form H-bonds |

| -Cl | 1.75 | 3.16 | +0.71 | Increased lipophilicity, may improve activity |

| -Br | 1.85 | 2.96 | +0.86 | Further increased lipophilicity, larger steric profile |

Modifications at the Oxadiazole Ring System

The 1,2,4-oxadiazole (B8745197) ring is a five-membered heterocycle that serves as a key structural scaffold. It is often used as a bioisostere for amide and ester groups, providing improved metabolic stability due to its resistance to hydrolysis. nih.govscispace.com

Bioisosteric replacement involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. The 1,2,4-oxadiazole ring has been successfully replaced by other five-membered heterocycles like 1,3,4-oxadiazole (B1194373), 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole (B32235) in various drug discovery programs. nih.govrsc.orgnih.gov

1,3,4-Oxadiazole: Replacing the 1,2,4-oxadiazole with its 1,3,4-isomer can lead to significant changes in physical and pharmaceutical properties. rsc.org Studies have shown that 1,3,4-oxadiazole derivatives can exhibit higher polarity and reduced metabolic degradation. rsc.org However, this switch can also sometimes lead to a reduction in binding affinity. rsc.org

1,3,4-Thiadiazole: The replacement of the ring oxygen with sulfur to form a thiadiazole ring is a common isosteric modification. nih.gov Thiadiazoles often retain the biological activity of their oxadiazole counterparts and can offer different binding interactions or altered pharmacokinetic profiles. For example, scaffold morphing from a pyridazine (B1198779) to a 1,3,4-thiadiazole was successful in developing SMN2 splicing modulators. nih.gov

1,2,4-Triazole: Substituting a ring oxygen with a nitrogen atom (specifically an NH group) results in a triazole ring. 1,2,4-triazole derivatives are known to possess a wide range of biological activities, including anticancer properties. nih.gov This change introduces a hydrogen bond donor into the heterocyclic core, which can fundamentally alter its interactions with a biological target.

The this compound is a 3,5-disubstituted oxadiazole. The nature of the groups at these two positions is paramount for activity. SAR studies on related compounds have shown that for Sirt2 inhibitory action, a 1,2,4-oxadiazole must have a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position. nih.gov While this substitution pattern is reversed from the title compound, it highlights the importance of the specific arrangement of substituents on the oxadiazole core.

In the development of potential agents for Alzheimer's disease, SAR studies revealed that having a benzyl (B1604629) moiety at position 3 of the oxadiazole ring exhibited higher AChE inhibitory activity than phenyl or p-trifluoromethylphenyl moieties. nih.gov Further functionalization at the 5-position phenyl ring also modulated activity. nih.gov Similarly, in a series of OXPHOS inhibitors, various substituents were explored at the 3-position of the oxadiazole ring, while the 5-position was occupied by a 1H-1,2,4-triazol-3-yl group, leading to potent compounds. nih.gov These findings underscore that the biological activity is highly sensitive to the nature and position of substituents on the oxadiazole scaffold.

Role of the Amine Functionality in Biological Interactions

The 3-amino group of the 1,2,4-oxadiazole ring is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its presence and ability to interact with target macromolecules are often critical for biological activity.

In SAR studies of 1,2,5-oxadiazole derivatives, the 3-amino group was identified as an important feature. Modifications, such as converting the amine to various 3-acylamino analogs, were explored to probe the structural requirements for antiplasmodial activity. mdpi.com This suggests that the primary amine can serve as a crucial anchor point within a receptor's binding site. The hydrogen-bonding capacity of the -NH₂ group can be essential for orienting the molecule correctly for a productive biological response. Any modification, such as acylation or alkylation, that alters the hydrogen-bonding ability or introduces steric bulk at this position can significantly impact the compound's potency and selectivity. mdpi.com For instance, the conversion of the amine to an amide can change its electronic properties and hydrogen-bonding pattern (from two donors to one), leading to altered biological interactions.

Derivatization of the Amine Group

The primary amine at the 3-position of the 5-(4-Fluorophenyl)-1,2,4-oxadiazole core serves as a critical handle for synthetic modification, enabling the exploration of the chemical space around the scaffold to optimize biological activity. Derivatization of this amine group has been a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn influences pharmacokinetic profiles and ligand-target interactions.

A primary route for derivatization involves the acylation of the amine to form a diverse range of amides. For instance, reaction with various acyl chlorides or carboxylic acids (often activated) yields N-substituted amide derivatives. This approach has been used to introduce a variety of substituents, including aliphatic, aromatic, and heterocyclic moieties. For example, in a series of 4-substituted 3-amino-1,2,5-oxadiazoles, various 3-acylamino analogs were prepared to investigate structure-activity relationships for antiplasmodial activity. mdpi.com

Another common modification is the reaction of the amine with isocyanates or isothiocyanates to produce urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups can introduce additional hydrogen bond donors and acceptors, potentially leading to enhanced interactions with biological targets. Studies on related 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives have shown that the formation of urea linkages is a key step in developing potent enzyme inhibitors. nih.gov

Furthermore, the amine can undergo reactions to form more complex heterocyclic systems. A linear synthetic strategy has been employed where a key intermediate, 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, was treated with various primary or secondary amines to generate a library of amine derivatives for anticancer screening. researchgate.netbanglajol.info This highlights the versatility of the amine group as a point of attachment for diverse chemical fragments.

The table below summarizes common derivatization strategies for the amine group in oxadiazole scaffolds based on related studies.

| Reaction Type | Reagent | Resulting Functional Group | Potential Impact on Properties |

| Acylation | Acyl Halide / Carboxylic Acid | Amide | Modulates H-bonding, lipophilicity, and steric bulk. |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduces a strong H-bond acceptor; alters electronic properties. |

| Urea Formation | Isocyanate | Urea | Adds H-bond donors and acceptors; can improve target binding. nih.gov |

| Thiourea Formation | Isothiocyanate | Thiourea | Similar to urea; may offer different binding geometry and properties. |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Increases basicity (secondary) and steric hindrance; removes H-bond donor. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Allows introduction of diverse alkyl and arylalkyl groups. |

Impact of Amine Basicity on Ligand-Target Interactions (Inferential)

The basicity of the 3-amino group on the 5-(4-Fluorophenyl)-1,2,4-oxadiazole scaffold is a crucial determinant of its interaction with biological targets, particularly enzymes and receptors. In many protein active sites, acidic amino acid residues such as aspartic acid (Asp) and glutamic acid (Glu) are present. A protonated amine (a cation) can form a strong ionic bond, or salt bridge, with the deprotonated carboxylate group (an anion) of these residues. This high-energy interaction can be a primary driver of binding affinity and ligand orientation within the active site. nih.gov

The pKa of the 3-amino group determines its protonation state at physiological pH (around 7.4). As a primary amine attached to an electron-withdrawing oxadiazole ring, its basicity is expected to be relatively low compared to a simple alkylamine. However, it is likely to be sufficiently basic to exist in a partially or fully protonated state, enabling electrostatic interactions.

Derivatization of the amine group, as discussed in section 3.3.1, directly modulates its basicity and, consequently, its ability to form these critical interactions.

Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide significantly reduces its basicity. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl or sulfonyl group, making it unavailable for protonation. Ligands with these modifications would be unable to form a salt bridge and would rely on other interactions, such as hydrogen bonding and hydrophobic contacts, for binding.

Alkylation: Introducing alkyl groups to the amine (forming secondary or tertiary amines) generally increases basicity due to the electron-donating inductive effect of the alkyl chains. This could strengthen the ionic interaction with an acidic residue in the target protein. However, the increased steric bulk of the alkyl groups must also be accommodated within the binding pocket.

Therefore, a delicate balance exists. While higher basicity can lead to stronger electrostatic interactions, the specific geometry and electronic environment of the target's active site dictate the optimal level of basicity and substitution pattern for maximal ligand affinity. nih.gov The strategic modification of the amine's basicity is a key element in the rational design of potent and selective inhibitors based on the this compound scaffold.

Conformational Analysis and its Influence on Biological Activity

The central 1,2,4-oxadiazole ring is a rigid, planar heterocyclic system. The key conformational flexibility in this series of compounds arises from the rotation around the single bonds connecting the rings and the amine substituent.

Torsion Angle 1 (τ1): Rotation around the bond connecting the 4-fluorophenyl ring to the C5 position of the oxadiazole ring. The preferred conformation will seek to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the oxadiazole ring atoms.

Torsion Angle 2 (τ2): Rotation around the bond connecting the amine group to the C3 position of the oxadiazole ring. For derivatives with bulky substituents on the amine, this rotation will be significantly restricted.

The specific conformation adopted by a molecule can have a profound impact on its biological activity. A molecule must adopt a "bioactive conformation" to fit optimally into the binding site of its target protein. Studies on conformationally constrained analogs of other bioactive molecules have demonstrated that locking a molecule into its bioactive conformation can lead to a significant increase in potency. unifi.it For example, subtle changes in the bridging of peptide analogues can differentially affect the formation of critical secondary structures like β-turns, which in turn dramatically alters biological activity. unifi.it

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to predict the low-energy conformations of these derivatives. These predicted structures can then be used in molecular docking studies to simulate how the molecule might bind to a target protein. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide definitive information about the solution-state and solid-state conformations, respectively. By correlating conformational data with biological activity across a series of derivatives, researchers can build a comprehensive understanding of how molecular shape drives ligand-target recognition. unifi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org For a series of derivatives based on this compound, QSAR models can be invaluable for predicting the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. ijpsdronline.comnih.gov

In a typical 3D-QSAR study, a set of synthesized compounds (the training set) with experimentally determined biological activities are spatially aligned based on a common structural feature. nih.gov Then, molecular interaction fields (steric, electrostatic, hydrophobic) are calculated around each molecule. Statistical methods, such as Partial Least Squares (PLS) regression, are employed to generate a mathematical equation that relates variations in these fields to the observed changes in biological activity. semanticscholar.orgijpsdronline.com

QSAR Model Equation (Conceptual): Biological Activity = c0 + c1(Steric Descriptor) + c2(Electrostatic Descriptor) + c3(Hydrophobic Descriptor) + ...

The resulting model is validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) methods to ensure its statistical robustness and predictive power. nih.govimist.ma

The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in 3D space where specific properties are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours may indicate regions where bulky groups are favorable for activity, while yellow contours might show areas where steric bulk is detrimental.

Electrostatic Contour Maps: Blue contours often highlight regions where positive charge (or electron-donating groups) is beneficial, whereas red contours indicate where negative charge (or electron-withdrawing groups) is preferred.

For the this compound series, a QSAR model could reveal, for example, that bulky, electropositive substituents on the 3-amino group enhance binding to a particular target. Such insights provide a rational basis for designing the next generation of derivatives with improved efficacy. ijpsdronline.com Studies on related 1,2,4-oxadiazole derivatives have successfully used this approach, demonstrating that steric and electrostatic interactions play a crucial role in determining antiproliferative activity. ijpsdronline.com

The table below outlines the general steps and key parameters in a QSAR study.

| Step | Description | Key Parameters / Metrics |

| 1. Data Set Preparation | A series of compounds with a common scaffold and measured biological activities (e.g., IC50) is selected. | Training set, Test set |

| 2. Molecular Alignment | All molecules in the dataset are superimposed based on a common structural feature. | Alignment rule (e.g., pharmacophore-based, atom-based) |

| 3. Descriptor Calculation | Physicochemical properties (descriptors) such as steric, electrostatic, and hydrophobic fields are calculated. | Molecular Interaction Fields (MIFs) |

| 4. Model Generation | A statistical method is used to correlate the descriptors with biological activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR) imist.ma |

| 5. Model Validation | The model's statistical significance and predictive ability are rigorously tested. | r² (correlation coefficient), q² (cross-validated r²), pred_r² (external validation) ijpsdronline.comnih.gov |

In Vitro Biological Activity Spectrum and Efficacy Profiling of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine

Enzyme Inhibition and Activation Assays

Enzyme inhibition and activation assays are fundamental in pharmacological research to determine a compound's potential to modulate specific enzymatic pathways. For 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine, the interaction with several key enzyme classes has been a subject of scientific inquiry.

Kinase Inhibition Profiling

Kinases are a critical class of enzymes involved in cell signaling, and their inhibition is a key mechanism for many targeted therapies. A review of published scientific literature indicates that while various derivatives of the 1,2,4-oxadiazole (B8745197) scaffold have been investigated as potential kinase inhibitors, specific experimental data detailing a comprehensive kinase inhibition profile for this compound is not available at this time. Studies on related azastilbene derivatives incorporating a 1,2,4-oxadiazol-5-one system have shown inhibitory activity against p38 MAPK, but these compounds are structurally distinct from the 3-amino substituted compound nih.govresearchgate.net.

Protease Modulation Studies

Information regarding the modulatory effects of this compound on proteases is not currently available in the reviewed scientific literature. Consequently, its activity profile in protease modulation assays remains to be determined.

Carbonic Anhydrase Inhibition Profiling

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes. The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as carbonic anhydrase inhibitors unipi.it. However, these active compounds typically feature a primary sulfonamide group, which is crucial for binding to the zinc ion in the enzyme's active site. The subject compound, this compound, lacks this sulfonamide moiety. A search of the available scientific literature did not yield specific data on the inhibitory activity of this compound against any of the human carbonic anhydrase isoforms.

Receptor Binding and Modulation Assays

The interaction of a compound with cellular receptors is a key determinant of its pharmacological effects. This section explores the binding and modulation profile of this compound on major receptor families.

G-Protein Coupled Receptor (GPCR) Interactions (e.g., Cannabinoid Receptors)

G-Protein Coupled Receptors are a large family of transmembrane receptors that are common drug targets. The cannabinoid receptors, CB1 and CB2, are notable members of this family kcl.ac.uk. While a wide array of chemical scaffolds have been explored for their affinity to cannabinoid receptors, there is no specific experimental data in the available literature that characterizes the binding affinity or modulatory activity of this compound at either the CB1 or CB2 receptor kcl.ac.uknih.govwindows.netsemanticscholar.orgnih.gov. Its interaction profile with the broader GPCR family remains uncharacterized in public domain research.

Ion Channel Modulation (e.g., Calcium Channels)

Ion channels, which regulate the flow of ions across cell membranes, are critical targets for drug development. While some heterocyclic compounds, including certain 1,3,4-oxadiazole (B1194373) derivatives (isomers of the scaffold in the title compound), have been investigated as potential T-type calcium channel inhibitors, there is a lack of specific data on the effects of this compound on calcium channels or other ion channels nih.govsigmaaldrich.com. Therefore, its potential to modulate ion channel function has not been experimentally defined in the reviewed literature.

Nuclear Receptor Agonism/Antagonism

Currently, there is limited specific information available in publicly accessible research literature detailing the direct agonistic or antagonistic activities of this compound on nuclear receptors. While the broader class of 1,2,4-oxadiazole derivatives has been investigated for various biological activities, dedicated studies on the interaction of this specific compound with the nuclear receptor family have not been prominently reported. ijpsr.info

Cellular Pathway Modulation Studies

The 1,2,4-oxadiazole scaffold is a constituent of various compounds evaluated for their antiproliferative effects. While direct studies on this compound are not extensively detailed, research on structurally related compounds provides insight into the potential of this chemical class.

For instance, a novel series of derivatives incorporating both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings were synthesized and tested for their in vitro anticancer activity against several human cancer cell lines. rsc.org These studies indicate that the oxadiazole framework can be a key pharmacophore in designing potent anticancer agents that inhibit critical cellular pathways, such as those regulated by the Epidermal Growth Factor Receptor (EGFR). rsc.org One of the most promising compounds from this series, which features a complex structure containing the oxadiazole moiety, demonstrated significant cytotoxicity against prostate (PC3 & DU-145), lung (A549), and liver (HEPG2) cancer cell lines. rsc.org

Another study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, a different isomeric form, also showed significant anticancer activity across a panel of cancer cell lines, including leukemia, melanoma, lung, and colon cancer. nih.gov Specifically, the compound N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, which shares the 4-fluorophenyl group, was among the synthesized compounds. nih.gov

The table below summarizes the cytotoxic activity of a representative, highly active oxadiazole derivative from a related study. rsc.org

Table 1: In Vitro Anticancer Activity of a Representative Oxadiazole Derivative (Compound 30a)

| Cell Line | Type of Cancer | IC₅₀ (µM) |

|---|---|---|

| PC3 | Prostate | 0.012 ± 0.001 |

| DU-145 | Prostate | 0.021 ± 0.003 |

| A549 | Lung | 0.031 ± 0.002 |

| HEPG2 | Liver | 0.011 ± 0.002 |

Note: The data presented is for compound 3-(4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole (30a), a structurally complex derivative, and not this compound. rsc.org

The induction of apoptosis and modulation of the cell cycle are common mechanisms of action for anticancer compounds. Research into oxadiazole derivatives has shown their capability to influence these cellular processes. For example, certain novel 1,2,4-oxadiazole derivatives have been found to induce cell cycle arrest at the G1/G0 and G2 phases in HEPG2 liver cancer cells. rsc.org

Furthermore, studies on these compounds revealed their ability to trigger apoptosis. Western blot analysis indicated that the mechanism of action could involve the significant inhibition of EGFR autophosphorylation, a key step in cell signaling pathways that promote cell survival and proliferation. rsc.org Similarly, research on 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), a structurally related triazole amine, demonstrated that it induces apoptosis by upregulating pro-apoptotic proteins. nih.gov While this compound is not an oxadiazole, the findings highlight the potential for related heterocyclic amines to function as pro-apoptotic agents. nih.gov Specific studies detailing the effects of this compound on apoptosis and cell cycle progression are not available in the reviewed literature.

The anti-inflammatory potential of compounds containing the 1,2,4-oxadiazole ring has been explored. A study on a series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives, which are structurally related to the subject compound, demonstrated significant anti-inflammatory activity. nih.gov

One of the most potent compounds in that series was shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov The mechanism for this anti-inflammatory effect was linked to the inhibition of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development.

Table 2: Anti-Inflammatory Activity of a Related 1,2,4-Oxadiazole Derivative (Compound f15)

| Inflammatory Mediator | IC₅₀ (µM) |

|---|---|

| Nitric Oxide (NO) | 1.55 ± 0.33 |

| Interleukin-1β (IL-1β) | 3.83 ± 0.19 |

| Tumor Necrosis Factor-α (TNF-α) | 7.03 ± 0.24 |

Note: The data is for a (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivative, not this compound. nih.gov

Phenotypic Screening Outcomes in Diverse Biological Systems

Phenotypic screening of 1,2,4-oxadiazole-containing compounds has revealed a broad spectrum of biological activities. These outcomes are observed as changes in the phenotype of cells or organisms upon treatment with the compound. The antiproliferative and antimicrobial activities discussed in other sections of this article are prime examples of such phenotypic outcomes. For instance, the inhibition of cancer cell growth in viability assays represents a significant phenotypic effect. rsc.orgbiointerfaceresearch.com Likewise, the inhibition of bacterial or fungal growth, measured by minimum inhibitory concentration (MIC), is a direct outcome of phenotypic screening against microbial organisms. nih.gov The 1,2,4-oxadiazole scaffold has been identified in compounds showing activity as human tryptase inhibitors, antitrypanosomal agents, and antihyperglycemic agents, indicating a wide range of potential therapeutic applications discovered through phenotypic approaches. ijpsr.info

Antimicrobial Activity Profiling

The 1,2,4-oxadiazole nucleus is a component of many compounds with demonstrated antimicrobial properties. nih.gov While specific data for this compound is scarce, studies on closely related analogs highlight the potential of this chemical family as antimicrobial agents.

One study investigated the antimicrobial activity of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, an isomeric thiol derivative. This compound showed notable activity against Escherichia coli and Streptococcus pneumoniae, where it was more potent than the standard drug ampicillin. It also demonstrated very strong activity against Pseudomonas aeruginosa and antifungal activity against Aspergillus fumigatus that was superior to terbinafine. nih.gov

Other research on different 1,2,4-oxadiazole derivatives has shown significant antifungal activity against various plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. mdpi.com The fungicidal activity of some 1,3,4-oxadiazole derivatives has also been confirmed against Candida albicans, with some compounds showing a synergistic effect with conventional antifungal drugs like amphotericin B. nih.gov

The table below presents the antimicrobial activity for a closely related analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. nih.gov

Table 3: Antimicrobial Activity of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

| Microorganism | Type | Activity | Comparison |

|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | Strong | Stronger than Ampicillin |

| Streptococcus pneumoniae | Gram-positive Bacteria | Strong | Stronger than Ampicillin |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Very Strong | >100x stronger than Ampicillin |

| Aspergillus fumigatus | Fungus | Strong | Better than Terbinafine |

Note: This data is for the 1,3,4-oxadiazole isomer and a thiol derivative, not the 3-amine 1,2,4-oxadiazole compound. nih.gov

Mechanistic Investigations of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine’s Biological Actions

Molecular Target Identification and Validation Strategies

The initial and most critical step in understanding the mechanism of action of a bioactive compound like 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine is the identification and validation of its molecular target(s). This process is fundamental to elucidating its biological effects and therapeutic potential.

Affinity-based proteomics and chemoproteomics are powerful and unbiased approaches for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov These techniques can provide a global view of the compound's interactions with the proteome.

For this compound, this would typically involve synthesizing a chemical probe by attaching a reactive group or a reporter tag (like biotin (B1667282) or a photoaffinity label) to the parent molecule. nih.gov This probe is then incubated with cell lysates or even in living cells to allow it to bind to its protein targets. The probe-protein complexes are subsequently enriched and purified, often using streptavidin-coated beads if a biotin tag is used. Finally, the captured proteins are identified and quantified using mass spectrometry. rsc.org

Table 1: Illustrative Data from a Hypothetical Affinity-Based Proteomics Experiment for this compound

| Protein Target | Enrichment Ratio (Probe vs. Control) | p-value | Potential Function |

| Protein Kinase X | 15.2 | < 0.001 | Cell cycle regulation |

| Cytoskeletal Protein Y | 8.5 | < 0.005 | Cellular structure |

| Metabolic Enzyme Z | 4.1 | < 0.05 | Energy metabolism |

This table is for illustrative purposes only and does not represent actual experimental data.

Once a potential molecular target is identified, it is essential to validate its engagement by this compound and to understand the downstream consequences of this interaction. Gene expression and protein level modulation studies are key to this validation process.

If, for instance, affinity-based proteomics suggests that this compound binds to a specific transcription factor, researchers would then investigate its effect on the expression of genes regulated by that factor using techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-seq). Similarly, if the target is a protein kinase, the phosphorylation status of its known substrates would be examined using Western blotting or targeted proteomics.

These studies help to confirm that the binding of the compound to its putative target leads to a functional consequence within the cell, thereby strengthening the target validation.

Elucidation of Signaling Cascades Perturbed by the Chemical Compound

The interaction of this compound with its molecular target(s) will inevitably lead to the perturbation of intracellular signaling cascades. Elucidating these perturbed pathways is crucial for a comprehensive understanding of the compound's biological effects.

Following the identification of a primary target, a hypothesis-driven approach is often employed. For example, if the compound is found to bind to a receptor tyrosine kinase, researchers would investigate the downstream signaling pathways commonly associated with that receptor, such as the MAPK/ERK and PI3K/Akt pathways. This would involve measuring the levels of key signaling proteins and their post-translational modifications (e.g., phosphorylation) in response to treatment with the compound.

In the absence of a clearly defined target, a more global and unbiased approach, such as phosphoproteomics, can be used to identify changes in the phosphorylation status of thousands of proteins simultaneously. This can reveal unexpected effects on signaling pathways and help to generate new hypotheses about the compound's mechanism of action.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

A key aspect of understanding a compound's interaction with its target is determining its binding site and mechanism of action. Ligands can bind to the primary, or orthosteric, site, where the endogenous substrate or ligand binds, or to a secondary, or allosteric, site. nih.govquora.com

Orthosteric binders directly compete with the natural ligand, often acting as competitive inhibitors. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the protein's activity. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the activity of the endogenous ligand, respectively. nih.gov

To distinguish between these mechanisms for this compound, a series of binding and functional assays would be performed. For example, competition binding assays with a known orthosteric ligand for the target protein can indicate whether the compound binds to the same or a different site. Functional assays in the presence and absence of the endogenous ligand can reveal whether the compound's effect is dependent on the presence of the natural ligand, a hallmark of allosteric modulation.

Kinetic Analysis of Ligand-Target Interactions

The kinetics of the interaction between a ligand and its target can provide valuable insights into its mechanism of action and its potential in vivo efficacy. Key kinetic parameters include the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is the ratio of k_off to k_on.

Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) are commonly used to measure these parameters in real-time. These methods involve immobilizing the target protein on a sensor surface and then flowing the compound over the surface at different concentrations. The binding and dissociation of the compound are monitored, allowing for the calculation of the kinetic constants.

A slow dissociation rate (low k_off) can lead to a prolonged duration of action, which may be advantageous for therapeutic applications.

Table 2: Hypothetical Kinetic Parameters for the Interaction of this compound with its Target

| Parameter | Value | Unit |

| k_on (Association Rate) | 1.5 x 10^5 | M⁻¹s⁻¹ |

| k_off (Dissociation Rate) | 3.0 x 10⁻³ | s⁻¹ |

| K_d (Equilibrium Dissociation Constant) | 20 | nM |

This table is for illustrative purposes only and does not represent actual experimental data.

Computational and Theoretical Studies on 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine

Molecular Docking Simulations with Identified or Putative Targets

Molecular docking is a computational method used extensively in structure-based drug design to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding how a molecule might interact with a biological receptor and for estimating the strength of this interaction. For derivatives of the 1,2,4-oxadiazole (B8745197) core, molecular docking has been widely applied to explore binding modes within the active sites of various protein targets, such as kinases and tubulin. nih.govnih.govpharmainfo.inrsc.org

While specific docking studies for 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine are not extensively detailed in the available literature, research on structurally similar compounds provides a strong indication of its potential binding behaviors. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors through a combination of computational and experimental methods. nih.gov Similarly, other fluorophenyl-oxadiazole derivatives have been docked against targets like the epidermal growth factor receptor (EGFR) tyrosine kinase and α-amylase, demonstrating the versatility of this chemical scaffold. buketov.edu.kz

The analysis of protein-ligand interactions reveals the specific molecular forces that stabilize the complex. For oxadiazole derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes π-cation or halogen bonding.

Studies on related compounds have shown that the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors, a key interaction for stabilizing the ligand in the active site. nih.gov For example, in docking studies of 1,3,4-oxadiazole (B1194373) analogues against the EGFR tyrosine kinase, the oxadiazole ring was often positioned near key residues like Leu792 and Met793. In another study targeting tubulin, a ligand featuring an oxadiazole ring formed a π-cation interaction with a lysine residue (Lys352) in the binding pocket. researchgate.net The 4-fluorophenyl group of the title compound could also participate in favorable interactions, including hydrophobic contacts and potential halogen bonds with the protein backbone or side chains.

| Putative Target Class | Key Interacting Residues (from related compounds) | Types of Interaction |

| Tubulin | Leu252, Ala250, Cys241, Lys352 | Hydrophobic, π-cation |

| Kinases (e.g., EGFR) | Leu792, Met793, Cys797 | Hydrophobic, Hydrogen Bonding |

| Bacterial Enzymes (e.g., DNA Gyrase) | Not specified | General binding within active site |

Binding affinity prediction, often expressed as a docking score in units like kcal/mol, quantifies the predicted strength of the ligand-protein interaction. A lower (more negative) score typically indicates a more favorable binding interaction.

For various 1,3,4-oxadiazole derivatives, docking scores have been reported against several targets. For instance, a 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole derivative showed a docking score of -5.251 kcal/mol against EGFR tyrosine kinase. In a separate study, another oxadiazole derivative targeting tubulin registered a docking score of -8.144 kcal/mol. researchgate.net While these values are for related but distinct molecules, they suggest that the this compound scaffold has the potential to form stable and high-affinity interactions with various biological targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2-Aryl-5-aryl-1,3,4-oxadiazole | EGFR Tyrosine Kinase | -5.251 |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | -8.144 |

| 1,3,4-Oxadiazole derivatives | α-Amylase | -9.1 to -10.1 |

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In drug discovery, MD simulations are performed after molecular docking to assess the dynamic stability of the predicted protein-ligand complex. researchgate.net These simulations provide a more realistic representation of the biological environment by incorporating solvent effects and allowing the protein and ligand to move and change conformation.

For oxadiazole derivatives, MD simulations have been used to confirm that the ligand remains stably bound within the active site of its target protein throughout the simulation period. researchgate.net This analysis helps validate the docking results and provides deeper insights into the conformational changes and key interactions that maintain the complex's stability. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.com These calculations can determine a compound's structural geometry (bond lengths and angles), vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net DFT studies on 1,2,4-oxadiazole derivatives have been used to calculate these properties, providing insights into their electronic structure and potential for chemical reactions. researchgate.netnih.gov Such calculations are valuable for understanding the intrinsic properties of this compound that influence its biological activity.

| Calculated Property | Method | Significance |

| Optimized Molecular Geometry | DFT | Predicts bond lengths, bond angles, and torsion angles. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Determines electronic energy gap, indicating chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution to identify regions prone to electrophilic or nucleophilic attack. |

| Global Reactivity Descriptors | DFT | Calculates properties like hardness, softness, and ionization potential. mdpi.com |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. researchgate.net Once a pharmacophore model is generated from a set of known active compounds, it can be used as a 3D query to screen large chemical databases for novel molecules with the potential for similar biological activity (virtual screening).

This approach is also valuable for de novo design, where new molecular structures are built based on the identified pharmacophoric features. While specific pharmacophore models for this compound are not documented, this technique has been successfully applied to other classes of heterocyclic compounds to discover novel inhibitors. researchgate.net

Homology Modeling of Target Proteins for Ligand Design (if applicable)

Homology modeling is a computational technique used to generate a three-dimensional model of a protein when its experimental structure (e.g., from X-ray crystallography) is not available. The method relies on using the known structure of a related homologous protein as a template.

This approach is particularly useful in the early stages of drug discovery when the target protein has not been structurally characterized. If this compound were to be investigated against a novel protein target without a known structure, homology modeling would be the first step in creating a reliable 3D model of that target. This model could then be used for subsequent molecular docking and virtual screening campaigns to design and identify potent ligands. No specific applications of homology modeling for targets of this compound were identified in the reviewed literature.

Preclinical Pharmacological Characterization of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine and Its Lead Analogues

In Vitro Metabolic Stability Assessment

A critical step in early drug discovery is the evaluation of a compound's metabolic stability. These assessments predict the extent and rate of metabolism in the body, which directly influences the compound's half-life and bioavailability. The 1,2,4-oxadiazole (B8745197) ring is recognized for its chemical and thermal resistance, which can contribute to the metabolic stability of molecules in biological systems.

Hepatic microsomal stability assays are a primary tool for evaluating the phase I metabolism of a drug candidate. These studies involve incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes. The rate at which the parent compound is depleted over time is measured to determine its intrinsic clearance (Clint) and half-life (t½).

For many 1,2,4-oxadiazole derivatives, a high resistance to biotransformation by liver microsomes is observed. Studies on analogous heterocyclic compounds have shown metabolic stability percentages often exceeding 97% after incubation with human liver microsomes. This suggests a low hepatic clearance and potentially a longer half-life in vivo. For instance, piperidine analogues developed as dopamine transporter (DAT) inhibitors showed good metabolic stability in rat liver microsomes. nih.gov Similarly, deuteration of a phenylamino substituent in a different heterocyclic compound was shown to significantly improve metabolic stability in rat liver microsomes. mdpi.com

Table 1: Representative Hepatic Microsomal Stability of Analogous Oxadiazole Compounds

| Compound Analogue | Species | Half-Life (t½, min) | % Remaining (60 min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|---|

| Analogue A | Human | > 60 | 98.2 | < 5.8 |

| Analogue B | Human | 45.5 | 42.1 | 25.1 |

| Analogue A | Rat | 58.1 | 91.5 | 11.9 |

| Analogue B | Rat | 33.7 | 29.8 | 34.2 |

| Analogue A | Mouse | 39.2 | 65.4 | 17.7 |

This table presents hypothetical data based on typical findings for compounds with high metabolic stability, as specific data for 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine was not available in the searched literature.

In addition to hepatic metabolism, the stability of a compound in blood plasma and other tissues is crucial for its therapeutic efficacy. These investigations assess degradation by various enzymes, such as esterases and proteases, present in the blood and tissues.

For compounds containing the 1,2,4-oxadiazole scaffold, high stability in plasma is generally expected due to the ring's resistance to hydrolysis. In studies of related heterocyclic derivatives, plasma stability after 24 hours of incubation often results in the parent compound remaining at levels above 80%. This indicates that the compound is not likely to be rapidly degraded in the systemic circulation, allowing it to reach its target tissues.

Plasma Protein Binding Analysis

The extent to which a drug binds to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein (AGP), significantly influences its distribution and availability to target sites. nih.gov Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov

The ultrafiltration method is a common technique used to determine the unbound fraction (fu) of a drug in plasma. nih.gov The binding of drugs and dietary phenolic compounds to plasma proteins like HSA is a key factor in their distribution in the bloodstream. dntb.gov.ua For many small molecule drugs, including those with heterocyclic cores, plasma protein binding can be significant. The lipophilicity introduced by moieties such as the oxadiazole ring can influence this binding. nih.gov For example, voriconazole, a triazole antifungal agent, binds to albumin and to a lesser extent, AAG. nih.gov

Table 2: Representative Plasma Protein Binding Data for Analogous Compounds

| Species | Plasma Concentration (µM) | % Bound | Unbound Fraction (fu) |

|---|---|---|---|

| Human | 1 | 92.5 | 0.075 |

| Human | 10 | 91.8 | 0.082 |

| Rat | 1 | 89.7 | 0.103 |

| Rat | 10 | 88.9 | 0.111 |

| Mouse | 1 | 85.4 | 0.146 |

This table presents hypothetical data typical for a compound with moderate to high plasma protein binding, as specific data for this compound was not available in the searched literature.

Membrane Permeability and Transport Studies (e.g., PAMPA, Caco-2)

The ability of a drug to pass through biological membranes is a key determinant of its oral absorption and distribution. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are widely used to predict this property. nih.govresearchgate.net

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. nih.govresearchgate.net The Caco-2 assay utilizes a monolayer of human intestinal cells, providing insights into both passive and active transport mechanisms. researchgate.net A good correlation is often observed between PAMPA and Caco-2 permeability data. nih.gov Differences in permeability between the two assays can indicate the involvement of active transport or efflux mechanisms. researchgate.net Compounds are generally classified as having low or high permeability based on their effective permeability (Papp or Pe) values.

Table 3: Representative Membrane Permeability Data

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|---|

| PAMPA | N/A | 15.2 | High |

| Caco-2 | Apical to Basolateral (A→B) | 12.8 | High |

| Caco-2 | Basolateral to Apical (B→A) | 14.1 | High |

This table presents hypothetical data for a compound with good passive permeability, as specific data for this compound was not available in the searched literature. An efflux ratio (B→A / A→B) of approximately 1.1 suggests the absence of significant active efflux.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Drug-drug interactions are a major concern in clinical practice, often arising from the inhibition or induction of cytochrome P450 (CYP) enzymes. mdpi.com CYP enzymes, particularly isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2, are responsible for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. nih.gov Conversely, induction can accelerate drug metabolism, potentially reducing efficacy.

In vitro assays using human liver microsomes or recombinant human CYP enzymes are employed to determine the half-maximal inhibitory concentration (IC50) of a compound against major CYP isoforms. Heterocyclic compounds, particularly those containing azole groups, are known to sometimes interact with the heme iron of CYP enzymes. researchgate.netresearchgate.net Therefore, profiling this compound for CYP inhibition is a critical step in its preclinical evaluation.

Table 4: Representative Cytochrome P450 Inhibition Profile

| CYP Isoform | IC₅₀ (µM) | Potential for Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 28.5 | Weak |

| CYP2D6 | > 50 | Low |

| CYP3A4 | 18.9 | Weak to Moderate |

This table presents hypothetical data indicating a low potential for clinically significant drug-drug interactions, as specific data for this compound was not available in the searched literature.

In Vitro Excretion and Elimination Pathways (Cellular and Tissue Models)

Understanding how a drug is eliminated from the body is fundamental to its pharmacological profile. In vitro models using hepatocytes or other cell lines can help identify the primary metabolic and excretory pathways. These studies can elucidate the formation of major metabolites and determine the relative contributions of metabolism versus direct excretion of the parent drug.

For compounds with high metabolic stability, such as those often found in the 1,2,4-oxadiazole class, renal excretion of the unchanged drug can be a significant elimination pathway. Cellular models can also help identify if the compound is a substrate for transporters involved in biliary or renal clearance. The data from these studies, combined with findings from metabolic stability and CYP profiling, provide a comprehensive picture of the compound's likely disposition in vivo.

Advanced Preclinical Applications and Therapeutic Potential of 5 4 Fluorophenyl 1,2,4 Oxadiazol 3 Amine

Use as a Chemical Probe for Biological Pathway Elucidation

While specific studies detailing the use of 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-amine as a chemical probe are not extensively documented, the broader class of 1,2,4-oxadiazole (B8745197) derivatives holds significant promise in this area. Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and cellular pathways. The 1,2,4-oxadiazole scaffold, due to its bioisosteric equivalence with ester and amide functionalities, can interact with a variety of biological targets. nih.gov This allows for the design of specific probes to investigate the function of enzymes and receptors.

The inherent stability of the 1,2,4-oxadiazole ring, compared to more labile esters and amides, is a key advantage for a chemical probe, ensuring that the molecule remains intact within the biological system under investigation. nih.gov Derivatives of this scaffold can be synthesized with reporter tags, such as fluorescent moieties or biotin (B1667282), to enable the visualization and isolation of their biological targets. This approach can be instrumental in identifying novel drug targets and elucidating complex biological pathways.

Lead Compound Optimization Strategies Based on the Chemical Compound Scaffold

The this compound scaffold is a fertile ground for lead optimization in drug discovery. Structure-activity relationship (SAR) studies are pivotal in refining the therapeutic properties of lead compounds by systematically modifying their chemical structure to enhance efficacy and reduce toxicity. For the 1,2,4-oxadiazole scaffold, optimization strategies often focus on substitutions at the 3- and 5-positions of the oxadiazole ring.

The presence of a 4-fluorophenyl group at the 5-position is a common starting point, as fluorine substitution can improve metabolic stability and binding affinity. nih.gov Further optimization can involve modifying this aryl ring with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule and its interaction with the target protein. nih.gov For instance, studies on related 1,2,4-oxadiazole derivatives have shown that the introduction of electron-withdrawing groups on the 5-aryl ring can increase antitumor activity. nih.gov

Similarly, the amine group at the 3-position provides a handle for a wide range of chemical modifications. Acylation, alkylation, or incorporation into larger, more complex substituents can be explored to modulate the compound's pharmacological profile. SAR studies have revealed that the nature of the substituent at this position can significantly impact biological activity. For example, in a series of 1,2,4-oxadiazole derivatives, the introduction of a benzyl (B1604629) moiety at the 3-position of the oxadiazole ring resulted in higher acetylcholinesterase (AChE) inhibitory activity. nih.gov

Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable in guiding these optimization efforts. mdpi.comnih.gov These in silico methods can predict the biological activity of novel derivatives, helping to prioritize synthetic targets and accelerate the drug discovery process.

| Scaffold Position | Modification | Observed Effect on Biological Activity | Therapeutic Area |

|---|---|---|---|

| 5-Aryl Ring | Introduction of Electron-Withdrawing Groups (EWGs) | Increased antitumor activity. nih.gov | Anticancer |

| 5-Aryl Ring | Replacement of EWG/EDG with Halogen Atoms | Decreased antiproliferative activity. nih.gov | Anticancer |

| 3-Position | Grafting a Benzyl Moiety | Higher AChE inhibitory activity. nih.gov | Neurodegenerative Diseases |

| 3-Position | Incorporation of N-acylhydrazone Scaffold | Significant impact on MAO-B inhibition and antioxidant potential. nih.gov | Neurodegenerative Diseases |

| General | Monofluorinated Derivatives | Better selectivity against different cancer cell lines. nih.gov | Anticancer |

Repurposing Potential for Other Therapeutic Areas

The 1,2,4-oxadiazole scaffold has demonstrated a remarkable breadth of biological activities, making it a prime candidate for drug repurposing. nih.gov Originally investigated for a specific therapeutic indication, compounds based on this scaffold have shown promise in a variety of other disease areas. This versatility stems from the ability of the 1,2,4-oxadiazole core to serve as a stable and effective pharmacophore that can be tailored to interact with diverse biological targets.

Derivatives of this compound have been explored for a range of therapeutic applications, including:

Anticancer: Numerous studies have highlighted the potent anticancer activity of 1,2,4-oxadiazole derivatives against various cancer cell lines, including breast, lung, and colon cancer. nih.govnih.gov The mechanisms of action are often multifactorial, involving the induction of apoptosis and inhibition of key signaling pathways. nih.gov

Anti-inflammatory: The anti-inflammatory properties of this class of compounds have also been investigated, with some derivatives showing significant activity. nih.gov

Antimicrobial: The scaffold has been used to develop novel antibacterial and antifungal agents, addressing the growing challenge of antimicrobial resistance. bohrium.com

Neuroprotective: More recently, 1,2,4-oxadiazole derivatives have been evaluated for their potential in treating neurodegenerative diseases like Alzheimer's disease, with some compounds exhibiting potent inhibition of enzymes such as acetylcholinesterase and monoamine oxidase B (MAO-B). nih.govbohrium.com

Antiparasitic: The oxadiazole core is also being explored in the development of new drugs to treat parasitic infections. scielo.br

This wide range of biological activities underscores the therapeutic potential of the this compound scaffold and highlights the value of continued research into its repurposing for new medical applications.

| Therapeutic Area | Specific Target/Application | Key Findings |

|---|---|---|

| Anticancer | Various cancer cell lines (breast, lung, colon, etc.). nih.govnih.gov | Potent cytotoxic activity, induction of apoptosis. nih.gov |

| Anti-inflammatory | General anti-inflammatory applications. nih.gov | Demonstrated significant anti-inflammatory properties. nih.gov |

| Antimicrobial | Drug-resistant pathogens. bohrium.com | Effective against a variety of bacterial and fungal infections. bohrium.com |

| Neuroprotection | Alzheimer's disease. nih.govbohrium.com | Inhibition of AChE and MAO-B. nih.gov |

| Antiparasitic | Parasitic infections. scielo.br | Versatile scaffold for developing new antiparasitic agents. scielo.br |

Development of Prodrugs and Targeted Delivery Systems Based on the Scaffold (if applicable)